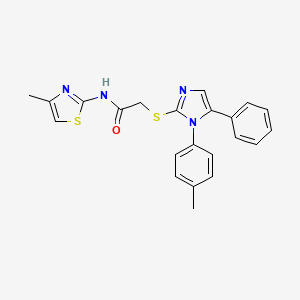

N-(4-methylthiazol-2-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4OS2/c1-15-8-10-18(11-9-15)26-19(17-6-4-3-5-7-17)12-23-22(26)29-14-20(27)25-21-24-16(2)13-28-21/h3-13H,14H2,1-2H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLAJBLVVCEGMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NC(=CS3)C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylthiazol-2-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Formation of the Imidazole Ring: The imidazole ring is often synthesized via the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

Coupling Reaction: The final step involves coupling the thiazole and imidazole rings through a thioether linkage. This can be achieved by reacting the thiazole derivative with an imidazole thiol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring, potentially reducing it to an imidazoline derivative.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Imidazoline derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Anticancer Applications

Numerous studies have highlighted the anticancer potential of compounds related to N-(4-methylthiazol-2-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide. The compound's structure suggests it may exhibit similar properties to other thiazole and imidazole derivatives, which have been shown to inhibit tumor growth through various mechanisms.

- Mechanism of Action : Thiazole derivatives have been reported to induce apoptosis in cancer cells by activating caspase pathways. For instance, compounds containing thiazole rings demonstrated significant cytotoxic effects against A549 lung cancer cells, with mechanisms involving DNA synthesis inhibition and apoptosis induction through caspase activation .

-

Case Studies :

- A study synthesized novel thiazole-benzimidazole derivatives that showed promising anticancer activity against A549 and C6 tumor cell lines. The most effective derivatives induced apoptosis and reduced cell viability significantly .

- Another investigation into imidazole derivatives indicated substantial reductions in tumor growth in vivo, suggesting that compounds with similar scaffolds could also provide therapeutic benefits against various cancers .

Antiviral Properties

The antiviral potential of this compound has been explored through its structural analogs.

- Efficacy Against Viral Targets : Compounds with thiazole and imidazole moieties have shown efficacy against various viruses, including hepatitis C virus (HCV). For example, certain thiazolidinone derivatives inhibited NS5B RNA polymerase activity by over 95% in vitro, indicating a strong antiviral effect .

- Research Findings : The compound's structural features may enhance its ability to interact with viral proteins, thereby inhibiting viral replication. Studies have suggested that modifications at specific positions on the thiazole or imidazole rings can enhance antiviral activity significantly .

Interaction with Biological Targets

The compound's ability to interact with biological targets makes it a candidate for further pharmacological studies.

- PPARγ Agonism : Some phenylthiazole derivatives have been identified as potent agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose and lipid metabolism. This interaction suggests potential applications in metabolic disorders .

- Inhibition of Protein Kinases : Related compounds have shown promise as inhibitors of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. For instance, certain substituted thiazoles demonstrated nanomolar Ki values against CDK9, indicating their potential as therapeutic agents in cancer treatment .

Summary of Research Findings

Mechanism of Action

The mechanism by which N-(4-methylthiazol-2-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and imidazole rings could facilitate binding to active sites or allosteric sites on proteins, influencing biochemical pathways.

Comparison with Similar Compounds

Key Structural Variations:

- Thiazole/Imidazole Substitutions: Compound 4 (): Differs by lacking the 4-methyl group on the thiazole ring (N-(thiazol-2-yl) vs. N-(4-methylthiazol-2-yl)). Synthesized via reaction of 2-chloro-N-(thiazol-2-yl)acetamide with potassium carbonate, yielding a structurally simpler analog . N-(Benzothiazol-2-yl) Derivatives (): Replace thiazole with benzothiazole, enhancing aromaticity. These compounds exhibit IC₅₀ values of ~15.67 µg/mL against C6 glioma cells, suggesting antiproliferative efficacy . Quinoline-Benzimidazole Hybrids (): Feature quinoline fused to benzimidazole, with thioacetamide linkers. Melting points (178–193°C) and spectral data (e.g., ¹H NMR δ 7.2–8.5 ppm) indicate structural robustness .

Antiproliferative Activity:

- Tetra-Aryl Imidazoles (): Demonstrated cytotoxicity against C6 and HepG2 cells (IC₅₀ ~15.67 µg/mL). The p-tolyl group (electron-donating) may enhance membrane permeability, a feature shared with the target compound .

- Oxadiazole Derivative 154 (): Exhibited potent activity against A549 lung cancer cells (IC₅₀ = 3.8 µM) with 25-fold selectivity over HEK noncancerous cells. Halogen substituents (e.g., Cl) and electron-donating groups (EDGs) like methyl improve potency, suggesting the target’s p-tolyl group may confer similar advantages .

Antimicrobial and Enzyme Inhibition:

- Benzimidazole-Triazole-Thiazole Hybrids (): Docking studies revealed interactions with active sites (e.g., 9c binding in purple), implying thioacetamide-linked compounds may target enzymes like α-glucosidase or proteases .

- Cyanoacetamide Derivatives (): Highlight the role of thiazole and imidazole in antimicrobial activity. The target compound’s methylthiazole may increase lipophilicity, enhancing bioavailability .

Physicochemical Properties

Melting Points and Spectral Data:

Biological Activity

N-(4-methylthiazol-2-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H20N4OS2 |

| Molecular Weight | 420.6 g/mol |

| CAS Number | 1062221-21-9 |

| Structural Formula | Structure |

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the formation of thiazole and imidazole moieties. The detailed synthetic pathway is often documented in chemical literature, emphasizing the importance of reaction conditions and yield optimization.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole and imidazole derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), C6 (glioma).

- Assays Used : MTT assay, DNA synthesis analysis, acridine orange/ethidium bromide staining, and caspase activation assays.

- Results : Compounds with structural similarities demonstrated notable cytotoxicity, with some derivatives achieving IC50 values in the low micromolar range .

The mechanism through which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells. The activation of caspase pathways suggests that it may trigger programmed cell death, a crucial aspect of anticancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of compounds like this compound. Key findings include:

- Thiazole and Imidazole Rings : The presence of these rings contributes significantly to biological activity, with modifications in their substituents leading to variations in potency.

- Substituent Effects : The introduction of methyl or chloro groups on the thiazole ring has been associated with enhanced anticancer activity .

Case Studies

Several studies have explored related compounds, providing insights into their therapeutic potential:

- Study on Thiazole Derivatives : A recent publication detailed a series of thiazole-based compounds that exhibited strong inhibition against specific cancer cell lines, reinforcing the importance of structural diversity in enhancing biological efficacy .

- Imidazole Derivatives as Kinase Inhibitors : Research indicated that certain imidazole derivatives could effectively inhibit kinase activity, which is vital for cancer cell proliferation .

Q & A

Q. How does the compound’s thiophene-adjacent thiazole moiety influence π-π stacking in enzyme active sites?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.